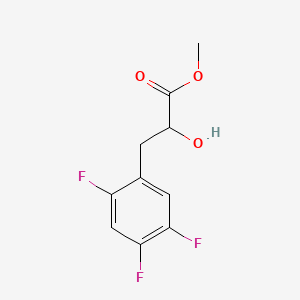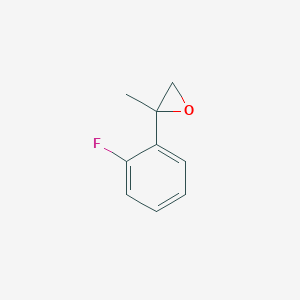
2-(2-Fluorophenyl)-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-2-methyloxirane: is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) substituted with a fluorophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-methyloxirane can be achieved through several methods. One common approach involves the epoxidation of 2-(2-fluorophenyl)-2-methylpropene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high selectivity.
Another method involves the use of a halohydrin intermediate. In this approach, 2-(2-fluorophenyl)-2-methylpropene is first treated with a halogenating agent such as bromine or chlorine to form the corresponding halohydrin. The halohydrin is then subjected to base-induced cyclization using a strong base like sodium hydroxide or potassium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The use of environmentally benign oxidants and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-2-methyloxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and thus susceptible to nucleophilic attack. Common nucleophiles such as amines, thiols, and alcohols can open the epoxide ring, leading to the formation of β-substituted alcohols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding diol.
Oxidation: Oxidative cleavage of the oxirane ring can be achieved using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4), resulting in the formation of dicarbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), and sodium thiolate (NaSR) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is typically employed.
Oxidation: Osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (KMnO4) in aqueous medium.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols
Reduction: Diols
Oxidation: Dicarbonyl compounds
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-2-methyloxirane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of advanced materials such as polymers and resins with unique properties.
Biological Studies: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-2-methyloxirane involves its ability to undergo nucleophilic attack due to the strained oxirane ring. This property allows it to react with various nucleophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
2-(2-Fluorophenyl)-2-methyloxirane can be compared with other similar compounds such as:
2-(2-Chlorophenyl)-2-methyloxirane: Similar in structure but with a chlorine substituent instead of fluorine. The presence of chlorine affects the reactivity and selectivity of the compound in various reactions.
2-(2-Bromophenyl)-2-methyloxirane: Contains a bromine substituent, which also influences the compound’s chemical behavior.
2-(2-Methylphenyl)-2-methyloxirane: Lacks a halogen substituent, resulting in different reactivity patterns compared to halogenated analogs.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C9H9FO |
|---|---|
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9FO/c1-9(6-11-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
Clave InChI |
XAKKQXZNDMLOBS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


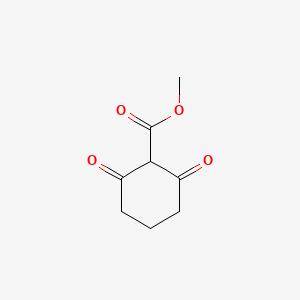

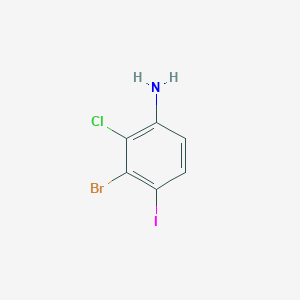

![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)

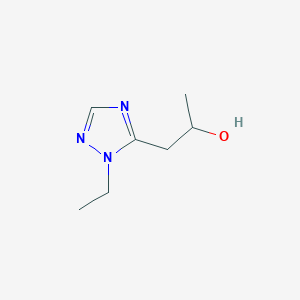
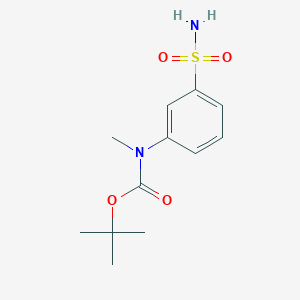
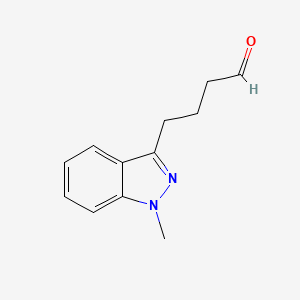
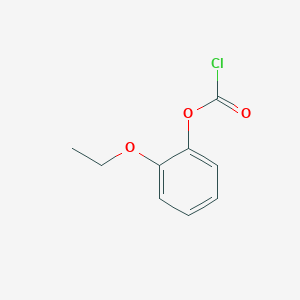
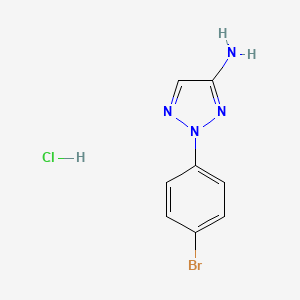

![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
